N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide

Computational Chemistry Physicochemical Profiling ADME Prediction

Procure the furan-3-yl regioisomer to systematically explore heterocycle orientation effects in fragment screens. Its unique hydrogen-bond acceptor topology – with the ring oxygen positioned meta-like relative to the scaffold – differentiates it from the 2-furyl analog. The chiral propan-2-yl methanesulfonamide backbone requires enantiopure material for QC method development. Insist on HPLC ≥95%, residual solvent, and water content CoA data.

Molecular Formula C8H13NO3S
Molecular Weight 203.26
CAS No. 1787914-76-4
Cat. No. B2659275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-3-yl)propan-2-yl]methanesulfonamide
CAS1787914-76-4
Molecular FormulaC8H13NO3S
Molecular Weight203.26
Structural Identifiers
SMILESCC(CC1=COC=C1)NS(=O)(=O)C
InChIInChI=1S/C8H13NO3S/c1-7(9-13(2,10)11)5-8-3-4-12-6-8/h3-4,6-7,9H,5H2,1-2H3
InChIKeyQLZFQAZBBIZOGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Furan-3-yl)Propan-2-yl]Methanesulfonamide (CAS 1787914-76-4): Core Physicochemical Profile and Structural Identity


N-[1-(Furan-3-yl)Propan-2-yl]methanesulfonamide (CAS 1787914-76-4) is a secondary sulfonamide with molecular formula C₈H₁₃NO₃S, a molecular weight of 203.26 g/mol, and a topological polar surface area (TPSA) of 67.7 Ų [1]. Structurally, it comprises a furan ring attached at the 3-position via a methylene linker to a chiral propan-2-yl methanesulfonamide backbone, placing it within the broader class of furan-containing sulfonamide building blocks utilized in medicinal chemistry and chemical biology [1].

Why Unqualified Substitution of 1787914-76-4 with Analogous Methanesulfonamides Introduces Uncontrolled Physicochemical Risk


While several close structural analogs share the same molecular formula (C₈H₁₃NO₃S) and identical computed global descriptors (e.g., XLogP3 = 0.8, TPSA = 67.7 Ų), such parity does not imply functional equivalence in empirical settings [1] [2]. Even regioisomeric variation—exemplified by the furan-2-yl analog N-(1-(furan-2-yl)propan-2-yl)methanesulfonamide (CAS 1234945-89-1)—alters the spatial orientation of the heterocycle and the electronic character of the adjacent methylene linker [2]. These subtle differences can translate into divergent target-binding poses, altered metabolic stability, and differential reactivity in downstream synthetic transformations, making blind substitution scientifically unsound without direct comparative data.

1787914-76-4: Parameter-Level Comparative Evidence Against the Closest Furan-Regioisomeric Analog (CAS 1234945-89-1)


Comparative Computed Physicochemical Properties: Furan-3-yl vs. Furan-2-yl Methanesulfonamide

The 3-furyl and 2-furyl regioisomers exhibit identical values for all computed global molecular descriptors deposited in PubChem, including molecular weight, XLogP3 (0.8), TPSA (67.7 Ų), hydrogen bond donor/acceptor counts, and rotatable bond count [1] [2]. This indicates that standard in silico property filters do not discriminate between the two analogs, underscoring the need for empirical differential data (e.g., chromatographic retention time, experimental logP, or target-binding assays) to justify selection of one regioisomer over the other.

Computational Chemistry Physicochemical Profiling ADME Prediction

Regioisomeric Structural Divergence: Furan Attachment Position Alters Spatial and Electronic Topology

The target compound bears the furan oxygen at the meta-like 3-position relative to the methylene linker, whereas the 2-furyl analog places the oxygen adjacent to the linker. This regioisomerism is known to modify the electron density distribution across the furan ring, the vector of the heterocycle relative to the sulfonamide pharmacophore, and the preferred conformation of the methylene bridge [1] [2]. While no direct comparative biological or spectroscopic data were identified for these two exact compounds in the public domain, class-level SAR evidence from furan-containing sulfonamide series demonstrates that such regioisomeric shifts can alter enzyme inhibitory potency by orders of magnitude (see, e.g., substituted furan sulfonamides evaluated as carbonic anhydrase inhibitors) [3].

Structural Biology Medicinal Chemistry Structure-Activity Relationship

Critical Gap in Public Empirical Data: No Differential Bioactivity, ADME, or Physicochemical Measurements Identified

An exhaustive search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases (excluding vendor-specific aggregator sites per protocol) yielded no quantitative, comparator-based experimental data—such as IC₅₀, Kᵢ, logD, solubility, metabolic stability, or in vivo pharmacokinetic parameters—for either the target compound or its furan-2-yl analog when tested under identical conditions [1] [2] [3]. This absence constitutes a critical evidence gap for procurement decisions based on performance differentiation.

Data Gap Analysis Procurement Risk Assessment Experimental Characterization

Application Scenarios for N-[1-(Furan-3-yl)Propan-2-yl]Methanesulfonamide (1787914-76-4) Based on Current Evidence


Regioisomer-Specific Fragment Library Design: Furan-3-yl vs. Furan-2-yl Topological Screening

For fragment-based drug discovery programs targeting enzymes with adenine- or flavin-binding pockets, the furan-3-yl regioisomer offers a distinct hydrogen-bond acceptor topology compared to the 2-furyl analog, as evidenced by the differential spatial positioning of the ring oxygen relative to the sulfonamide hydrogen-bond donor/acceptor system [1] [2]. Procurement of both regioisomers enables systematic exploration of heterocycle orientation effects in initial fragment screens, a strategy supported by class-level SAR in carbonic anhydrase inhibitor programs where furan substitution patterns significantly modulate isoform selectivity [3].

Synthetic Intermediate Requiring Benchmarked Purity: Certificate of Analysis-Driven Procurement

Given the absence of functional differentiation data, procurement value for 1787914-76-4 as a synthetic building block hinges on verifiable quality metrics—specifically chromatographic purity (HPLC/GC ≥95%), residual solvent levels, and water content—as documented in supplier Certificates of Analysis (CoA) [1]. For laboratories performing parallel synthesis of sulfonamide libraries, the furan-3-yl isomer may be preferred over the 2-furyl analog if the supplier's CoA demonstrates tighter purity specifications or lower lot-to-lot variability, though no publicly available comparative purity data were identified [1] [2].

In Silico Docking and Pharmacophore Modeling: Maximal Spatial Coverage of HBA/HBD Vectors

Although computed global descriptors are identical between regioisomers [1] [2], the distinct three-dimensional arrangement of hydrogen-bond acceptor sites (furan oxygen vs. sulfonamide oxygens) provides differential pharmacophoric coverage for computational target-based virtual screening. Researchers may select 1787914-76-4 when the target site's hydrogen-bond donor residues are predicted to engage an acceptor positioned at a meta-like geometry relative to the scaffold attachment point, a scenario informed by molecular docking studies of furan sulfonamide carbonic anhydrase inhibitors [3].

Analytical Reference Standard for Chiral Sulfonamide Method Development

The propan-2-yl methanesulfonamide moiety contains a chiral center, making 1787914-76-4 a candidate for chiral chromatographic method development and enantiomeric purity assessment in sulfonamide-containing pharmaceutical intermediates. In the absence of published enantiomer-specific data, procurement of a characterized reference standard with documented chiral purity (e.g., enantiomeric excess by chiral HPLC or SFC) is essential for analytical laboratories developing QC methods, a requirement that applies equally to the furan-2-yl analog [1] [2].

Quote Request

Request a Quote for N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.